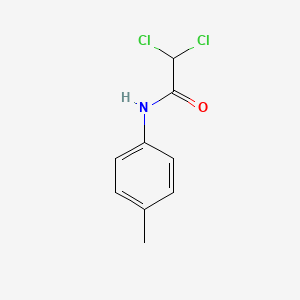

2,2-dichloro-N-(4-methylphenyl)acetamide

Description

2,2-Dichloro-N-(4-methylphenyl)acetamide is a chlorinated acetanilide derivative characterized by a dichloroacetamide group (-NHCOCCl₂) attached to a para-methyl-substituted phenyl ring. Its molecular framework allows for extensive hydrogen bonding, as seen in its crystal structure, where molecules form infinite chains via N–H⋯O and C–H⋯O interactions . The para-methyl group influences both steric and electronic properties, modulating reactivity and intermolecular interactions.

Properties

IUPAC Name |

2,2-dichloro-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-6-2-4-7(5-3-6)12-9(13)8(10)11/h2-5,8H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIGRQVPOZXDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182631 | |

| Record name | p-Acetotoluidide, 2,2-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2842-11-7 | |

| Record name | 2,2-Dichloro-N-(4-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2842-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Acetotoluidide, 2,2-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002842117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloro-p-acetotoluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Acetotoluidide, 2,2-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DICHLORO-N-P-TOLYL-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-N-(4-methylphenyl)acetamide typically involves the chlorination of p-acetotoluidide. One common method is the use of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as a chlorinating agent. The reaction is carried out in the presence of a catalyst such as silica gel and a solvent like methanol. The mixture is heated under reflux conditions for about an hour to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,2-dichloro-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove chlorine atoms or convert the acetyl group to an amine.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines or dechlorinated products.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2,2-dichloro-N-(4-methylphenyl)acetamide typically involves the chlorination of p-acetotoluidide. A common method utilizes 1,3-dichloro-5,5-dimethylhydantoin as a chlorinating agent under reflux conditions in the presence of a catalyst like silica gel and a solvent such as methanol. In industrial settings, large-scale production often employs optimized chlorination processes to enhance yield and purity.

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an intermediate in synthesizing complex organic molecules and is used as a reagent in various chemical reactions.

- Reactivity Studies : It undergoes oxidation, reduction, and substitution reactions, allowing researchers to explore its reactivity and potential derivatives.

Biology

- Enzyme Inhibition Studies : this compound has been investigated for its ability to inhibit specific enzymes, providing insights into protein interactions.

- Mechanisms of Action : The compound interacts with molecular targets such as enzymes and proteins, potentially altering enzyme activity by binding to active sites or changing conformations.

Medicine

- Pharmacological Research : The compound is being explored for its potential therapeutic properties. Preliminary studies indicate antimicrobial and antitumor activities, suggesting its usefulness in developing new drugs.

- Structure-Activity Relationship (SAR) : Research has shown that structural modifications can significantly impact biological activity. For instance, the presence of electron-withdrawing groups enhances antibacterial efficacy against various bacterial strains.

Industry

- Production of Dyes and Pigments : The compound is utilized in producing industrial chemicals like dyes and pigments due to its unique chemical structure.

Antimicrobial Efficacy

Research indicates that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Studies have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Antitumor Activity

In vitro assays on human cancer cell lines have revealed cytotoxic effects with IC50 values ranging from 5 to 20 µM. Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts.

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant antibacterial effect | MIC comparable to antibiotics |

| Antimicrobial | Escherichia coli | Significant antibacterial effect | MIC comparable to antibiotics |

| Antitumor | Various human cancer cell lines | Cytotoxic effects | IC50: 5 - 20 µM |

Case Studies and Research Findings

- Antimicrobial Study : A study assessing various substituted acetamides found that this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of electron-withdrawing groups in enhancing antimicrobial efficacy.

- Antitumor Mechanism Investigation : In vitro assays conducted on multiple cancer cell lines indicated that structural modifications could influence the compound's cytotoxicity. The research emphasized the role of hydrophobic interactions in mediating biological activity.

- Enzyme Inhibition Analysis : Investigations into enzyme interactions revealed that the compound could inhibit specific enzymes by altering their conformation or binding affinity, providing potential pathways for therapeutic applications.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Structural Similarities

The compound shares a common backbone with several dichloroacetamides:

- 2,2-Dichloro-N-phenylacetamide : Lacks the para-methyl group, resulting in simpler packing structures .

- 2,2-Dichloro-N-(2-methylphenyl)acetamide and 2,2-Dichloro-N-(3-methylphenyl)acetamide : Methyl substitution at ortho or meta positions disrupts symmetry, altering hydrogen-bonding networks compared to the para isomer .

Table 1: Key Bond Parameters in Dichloroacetamides

Physical and Chemical Properties

Melting Points and Solubility

Molecular Weight and Reactivity

- The para-methyl derivative has a molecular weight of 233.11 g/mol, while sulfonyl variants (e.g., C9H9Cl2NO3S) weigh 290.15 g/mol, reflecting increased steric bulk .

Antibacterial Agents

SAR Insights

- Electron-Withdrawing Groups : Nitro (in Chloramphenicol) or sulfonyl substituents enhance bioactivity by improving target binding .

- Hydrogen Bonding : Para-methyl groups optimize crystal packing but may reduce solubility compared to hydrophilic derivatives like 2-chloro-N-(4-hydroxyphenyl)acetamide .

Biological Activity

2,2-Dichloro-N-(4-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, indicating potential as an antibacterial agent. Studies suggest that the presence of electron-withdrawing groups enhances its activity against Gram-positive and Gram-negative bacteria .

- Antitumor Activity : Preliminary studies have indicated that this compound may possess cytotoxic properties against cancer cell lines. The structure-activity relationship suggests that modifications to the phenyl ring can significantly impact its effectiveness .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

- Substituent Effects : The introduction of electron-donating or withdrawing groups on the aromatic ring can modulate the compound's reactivity and biological potency. For instance, the para-methyl group enhances its cytotoxic effects in specific cancer cell lines .

- Hydrogen Bonding : The presence of NH groups allows for hydrogen bonding interactions, which may contribute to its biological efficacy by stabilizing interactions with target biomolecules .

Antimicrobial Efficacy

A study assessing the antimicrobial properties of various substituted acetamides found that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential use in treating bacterial infections .

Antitumor Activity

In vitro assays conducted on human cancer cell lines revealed that this compound exhibited cytotoxic effects with IC50 values ranging from 5 to 20 µM depending on the cell line tested. Further molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts, which is crucial for its antitumor activity .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.